Butyltin; 3-(2-ethylhexoxy)-3-oxo-propane-1-thiolate

Description

Significance of Aminonaphthalene Scaffolds in Organic Chemistry

The aminonaphthalene scaffold, a naphthalene (B1677914) core bearing one or more amino groups, is a fundamental structural motif in organic chemistry. These scaffolds are integral to the synthesis of complex molecules due to their inherent reactivity and planar aromatic nature. In medicinal chemistry, naphthalene-based structures are explored for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netijpsjournal.com The planar characteristic of the naphthalene ring system allows these molecules to intercalate into DNA, a property that is foundational to many of their biological functions. mdpi.com

Furthermore, aminonaphthalenes serve as crucial precursors in the dye industry and as building blocks for creating advanced organic materials. The development of synthetic methodologies to functionalize the naphthalene core continues to be an active area of research, highlighting the scaffold's importance. chemistryviews.org However, some aminonaphthalene derivatives have raised concerns regarding their metabolic activation and potential mutagenicity, prompting research into alternative scaffolds like isoquinolines to mitigate these issues while retaining therapeutic efficacy. nih.gov

Overview of Methoxylated Naphthalene Derivatives in Contemporary Synthesis

Methoxylated naphthalene derivatives are widely utilized as key intermediates in modern organic synthesis. The methoxy (B1213986) group, an electron-donating substituent, can influence the regioselectivity of electrophilic substitution reactions, directing incoming groups to specific positions on the naphthalene ring. This directive effect is crucial for the controlled synthesis of complex, polysubstituted aromatic compounds. nih.gov

A prominent example of their application is in the pharmaceutical industry. For instance, 2-methoxynaphthalene (B124790) is a well-known starting material for the synthesis of Naproxen (B1676952), a widely used non-steroidal anti-inflammatory drug (NSAID). mdpi.com The synthesis of these derivatives often involves various sophisticated chemical transformations, including Friedel-Crafts acylations, cycloaddition reactions, and metal-catalyzed cross-couplings. researchgate.netcdnsciencepub.comnih.gov The versatility and reactivity of methoxylated naphthalenes make them indispensable tools for chemists aiming to construct intricate molecular architectures for pharmaceuticals, agrochemicals, and functional materials. chemicalbook.comlobachemie.com

Contextualization of 2-Methoxynaphthalen-1-amine (B1617646);hydrochloride within Naphthylamine Chemistry

2-Methoxynaphthalen-1-amine hydrochloride is a specific example of a substituted naphthylamine that combines the structural features of both an amino and a methoxy group on the naphthalene core. The free base, 2-Methoxynaphthalen-1-amine, is a solid compound with the chemical formula C₁₁H₁₁NO. sigmaaldrich.comlookchem.com The presence of the basic amino group at the 1-position allows for the formation of a hydrochloride salt upon reaction with hydrochloric acid.

This salt formation is a common strategy in chemical and pharmaceutical development to improve the stability and aqueous solubility of amine-containing compounds, which can facilitate their handling and application in various synthetic protocols. As a bifunctional molecule, 2-Methoxynaphthalen-1-amine and its hydrochloride salt are valuable intermediates. The amino group can be readily transformed into a wide range of other functional groups or used in coupling reactions, while the methoxy group and the naphthalene ring itself can be further modified. This positions the compound as a versatile building block for the synthesis of more complex molecules with potential applications in diverse areas of chemical research.

Physicochemical Properties of 2-Methoxynaphthalen-1-amine

| Property | Value |

| CAS Number | 2246-42-6 |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| Physical Form | Solid |

| IUPAC Name | 2-methoxy-1-naphthalenamine |

| Storage Temperature | 4°C, Protect from light |

This data is for the free base form of the compound. sigmaaldrich.com

Properties

CAS No. |

6271-82-5 |

|---|---|

Molecular Formula |

C37H72O6S3Sn |

Molecular Weight |

827.9 g/mol |

IUPAC Name |

butyltin(3+);tris(3-(2-ethylhexoxy)-3-oxopropane-1-thiolate) |

InChI |

InChI=1S/3C11H22O2S.C4H9.Sn/c3*1-3-5-6-10(4-2)9-13-11(12)7-8-14;1-3-4-2;/h3*10,14H,3-9H2,1-2H3;1,3-4H2,2H3;/q;;;;+3/p-3 |

InChI Key |

WMEIKWMPSNOSKG-UHFFFAOYSA-K |

Canonical SMILES |

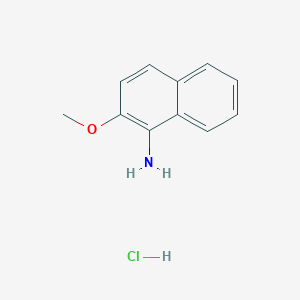

COC1=C(C2=CC=CC=C2C=C1)N.Cl |

Other CAS No. |

6271-82-5 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxynaphthalen 1 Amine;hydrochloride and Analogues

Direct Synthesis Strategies for 2-Methoxynaphthalen-1-amine (B1617646);hydrochloride

Direct synthesis of the target compound can be approached through methods that introduce the amine group onto the 2-methoxynaphthalene (B124790) core in a single or a few steps.

Reductive Amination Approaches

Reductive amination is a versatile method for forming amines from carbonyl compounds. masterorganicchemistry.comsigmaaldrich.com This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced to the corresponding amine. organic-chemistry.org For the synthesis of 2-methoxynaphthalen-1-amine, a suitable precursor would be 2-methoxy-1-naphthaldehyde. The reaction would proceed by forming an imine with an ammonia (B1221849) source, followed by in-situ reduction. organic-chemistry.org Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing the imine in the presence of the carbonyl group. masterorganicchemistry.com The general versatility of this method allows for the synthesis of a wide array of N-alkylated amines by selecting different primary or secondary amines in the initial step. acs.org

Nucleophilic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) presents another viable route. This pathway typically involves the displacement of a leaving group on the naphthalene (B1677914) ring by a nucleophilic amine source. A common precursor for this approach is a nitronaphthalene derivative, such as 2-methoxy-1-nitronaphthalene (B3031550). The synthesis of 2-methoxy-1-nitronaphthalene can be achieved by nitrating 2-methoxynaphthalene using reagents like bismuth nitrate (B79036) pentahydrate in a refluxing solvent. nih.gov The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic attack. However, for the synthesis of the primary amine, the more common approach is the reduction of the nitro group to an amine. Reagents such as iron in hydrochloric acid or tin(II) chloride in hydrochloric acid are effective for this transformation. youtube.com

Another approach involves the direct amination of methoxy (B1213986) arenes. Recent studies have shown that methoxy arenes can undergo nucleophilic amination using a sodium hydride (NaH) and lithium iodide (LiI) composite, which facilitates the displacement of the methoxy group by a tethered amine. ntu.edu.sg While direct displacement of a methoxy group is challenging, this method provides a potential pathway.

Synthesis of Related Methoxynaphthylamine Hydrochlorides and Precursors

Preparation of Functionalized Methoxynaphthalenes as Synthetic Intermediates

The synthesis of various functionalized methoxynaphthalenes serves as a critical starting point for producing a range of derivatives.

Bromination: Bromination of methoxynaphthalenes is a common method to introduce a functional handle for further reactions. For instance, 2-methoxynaphthalene can be brominated to produce compounds like 1-bromo-2-methoxynaphthalene (B48351) or 6-bromo-2-methoxynaphthalene. ontosight.aigoogle.com The regioselectivity of the bromination can be controlled by the reaction conditions. google.com 1-Bromo-2-methoxynaphthalene is a useful intermediate that can be synthesized by treating 2-methoxynaphthalene with bromine or N-bromosuccinimide (NBS). ontosight.ai

Grignard Reactions: The bromo-derivatives can be converted into Grignard reagents, which are powerful nucleophiles in their own right. For example, 1-bromo-2-methoxynaphthalene can be reacted with magnesium to form the corresponding Grignard reagent, 2-methoxy-1-naphthylmagnesium bromide. psu.edu These organometallic intermediates can then be used in a variety of coupling reactions to build more complex molecular architectures. psu.eduresearchgate.net The position of the methoxy group can significantly influence the course of these reactions. publish.csiro.au

Below is a table summarizing some functionalized methoxynaphthalene intermediates:

| Compound Name | Molecular Formula | Starting Material | Key Reaction |

| 1-Bromo-2-methoxynaphthalene | C₁₁H₉BrO | 2-Methoxynaphthalene | Bromination ontosight.ai |

| 6-Bromo-2-methoxynaphthalene | C₁₁H₉BrO | 2-Naphthol | Bromination, Reduction, Methylation google.com |

| 2-Methoxy-1-naphthylmagnesium bromide | C₁₁H₉BrMgO | 1-Bromo-2-methoxynaphthalene | Grignard Reagent Formation psu.edu |

| 2-Acetyl-6-methoxynaphthalene | C₁₃H₁₂O₂ | 2-Methoxynaphthalene | Friedel-Crafts Acylation orgsyn.org |

Formation of Aminonaphthalene Isomers and Analogues

The synthesis of various isomers and analogs of methoxynaphthylamine is important for structure-activity relationship studies. For example, 3-methoxynaphthalen-1-amine and 6-methoxynaphthalen-2-ylamine are two such analogs. nih.govsigmaaldrich.comnih.gov The synthetic routes to these compounds often mirror those for the 2-methoxy-1-amine isomer, starting with the appropriately substituted methoxynaphthalene. For instance, the synthesis of 6-methoxynaphthalen-2-ylamine can start from 6-bromo-2-methoxynaphthalene, which can be converted to the amine through various methods.

Conversion of Primary Amines to Hydrochloride Salts

The final step in the synthesis of the target compound is the conversion of the free primary amine to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid. usdoj.gov The amine, acting as a base, accepts a proton from the acid to form the ammonium (B1175870) salt. The hydrochloride salt is often more stable and has better handling properties than the free base. The reaction is generally straightforward, but the choice of solvent is important to facilitate the precipitation of the salt. sciencemadness.org Anhydrous conditions, for example using HCl gas dissolved in an organic solvent, are often preferred to prevent the incorporation of water into the crystalline salt. sciencemadness.org

The general reaction is as follows:

R-NH₂ + HCl → [R-NH₃]⁺Cl⁻

This process is widely applicable for the preparation of various amine hydrochlorides. google.comgoogle.comscispace.com

Advanced Synthetic Techniques

Microwave-Assisted Organic Synthesis of Derivatives Incorporating Methoxynaphthylamine Moieties

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes, along with increased product yields and purity. udayton.edu This technique has been successfully applied to the synthesis of various heterocyclic compounds, including quinolines, which can be derived from precursors like 2-methoxynaphthalen-1-amine. nih.govjetir.org

One notable application is the Friedländer annulation, a classic method for quinoline (B57606) synthesis. Microwave-assisted Friedländer synthesis offers a rapid and efficient route to quinoline derivatives. For instance, the reaction of a 2-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group can be significantly expedited under microwave irradiation, often in the absence of a solvent. researchgate.net While specific examples detailing the use of 2-methoxynaphthalen-1-amine in microwave-assisted Friedländer synthesis are not extensively documented in readily available literature, the general principles suggest its applicability. The reaction would involve the condensation of 2-methoxynaphthalen-1-amine with a suitable dicarbonyl compound. The efficiency of such a reaction is highlighted by comparisons between conventional heating and microwave-assisted methods, where reaction times are drastically reduced and yields are often improved. nih.gov

The following table illustrates the general advantages of microwave-assisted synthesis in the preparation of quinoline derivatives, which can be extrapolated to syntheses involving methoxynaphthylamine moieties.

| Reactants | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminobenzophenone, Dicarbonyl compounds | Microwave (200 °C) | 60 min | 43-95 | nih.gov |

| Formyl-quinoline derivatives, Primary heterocyclic amine, Cyclic 1,3-diketone | Microwave (150 °C) | 8 min | 68-82 | nih.gov |

| 2-(Imidazo[1,2-a]pyridin-2-yl)anilines, Carbon disulfide | Microwave (140 °C) | 30 min | 51-99 | nih.gov |

Catalytic Synthesis Routes (e.g., Ni-based homogeneous catalysts for primary amines, palladium-catalyzed cyclization)

Transition metal-catalyzed reactions represent a cornerstone of modern organic synthesis, providing efficient pathways to complex molecules. Nickel and palladium catalysts, in particular, have been instrumental in the formation of carbon-nitrogen and carbon-carbon bonds.

Nickel-Catalyzed Synthesis of Primary Amines:

Nickel-based homogeneous catalysts have been developed for the amination of aryl halides, offering a cost-effective alternative to palladium catalysts. rsc.org These reactions are crucial for the synthesis of primary arylamines. The direct synthesis of 2-Methoxynaphthalen-1-amine could be envisioned through the nickel-catalyzed amination of a suitable precursor, such as 1-bromo-2-methoxynaphthalene. Research in this area has demonstrated the efficacy of nickel catalysts in coupling various aryl halides with ammonia surrogates. rsc.org

The table below summarizes the conditions and yields for the nickel-catalyzed amination of various aryl bromides, showcasing the potential applicability of this method for the synthesis of methoxynaphthylamine analogues.

| Aryl Bromide | Amine Source | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromobenzonitrile | Oxamic acid derivative | NiCl₂·glyme / 4,4′-dtbbpy / 4CzIPN | DMF/H₂O | rt | 84 | nih.gov |

| 1-Bromo-4-methoxybenzene | Aniline (B41778) | Ni(cod)₂ / dtbbpy / Thioxanthen-9-one | DMAC | rt | 63 | rsc.org |

| Bromobenzene | Aniline | Ni(cod)₂ / dtbbpy / Thioxanthen-9-one | DMAC | rt | 69 | rsc.org |

Palladium-Catalyzed Cyclization:

Palladium catalysts are widely used for intramolecular cyclization reactions to construct heterocyclic rings. Derivatives of 2-methoxynaphthalen-1-amine can serve as precursors for the synthesis of more complex, fused heterocyclic systems through palladium-catalyzed cyclization. For example, an N-alkenyl or N-alkynyl substituted 2-methoxynaphthalen-1-amine could undergo an intramolecular Heck or Sonogashira reaction to form a new ring fused to the naphthalene core. These reactions often proceed with high regio- and stereoselectivity. acs.orgnih.gov

The following table provides examples of palladium-catalyzed aminocyclization reactions, demonstrating the general utility of this approach for creating cyclic structures from amine derivatives.

| Substrate | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| o-Alkynylaniline derivative | Methyl α-acetamidoacrylate | PdCl₂(PPh₃)₂ / KI | DMF | 100 | Dehydrotryptophan derivative | 63 | acs.orgnih.gov |

| N-Carboethoxy-o-alkynylaniline | Methyl α-acetamidoacrylate | PdCl₂(PPh₃)₂ / KI | DMF | 100 | Carbamate-protected dehydrotryptophan | 72 | acs.orgnih.gov |

| o-Halobenzamide | Aryne precursor | Pd(OAc)₂ / PPh₃ | Toluene | 90 | N-Substituted phenanthridinone | Good | nih.gov |

Multi-component Reactions Incorporating Methoxynaphthylamine Units

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates substantial portions of all the starting materials. MCRs are characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. nih.gov

Several named MCRs, such as the Ugi, Biginelli, and Hantzsch reactions, are suitable for the synthesis of diverse heterocyclic scaffolds. beilstein-journals.org The incorporation of 2-methoxynaphthalen-1-amine as the amine component in these reactions would allow for the direct introduction of the methoxynaphthyl moiety into the final product. For example, in a Ugi four-component reaction, 2-methoxynaphthalen-1-amine could react with an aldehyde, an isocyanide, and a carboxylic acid to produce a complex α-acylamino amide derivative. Similarly, in a Biginelli reaction, it could be condensed with an aldehyde and a β-ketoester to form a dihydropyrimidinone derivative.

The table below outlines the general components and products of common multi-component reactions where a methoxynaphthylamine unit could potentially be incorporated.

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type | Reference |

|---|---|---|---|---|---|---|

| Ugi Reaction | Amine (e.g., 2-Methoxynaphthalen-1-amine) | Aldehyde/Ketone | Isocyanide | Carboxylic Acid | α-Acylamino Amide | |

| Biginelli Reaction | Aldehyde | β-Ketoester | Urea (B33335)/Thiourea (or Amine derivative) | - | Dihydropyrimidinone | beilstein-journals.org |

| Hantzsch Dihydropyridine Synthesis | Aldehyde | β-Ketoester (2 equiv.) | Ammonia (or Amine) | - | Dihydropyridine | um.edu.mt |

| Aza-Diels-Alder | Diene (in situ from Amine + Aldehyde) | Dienophile | - | - | Tetrahydroquinoline | jetir.org |

Mechanistic Investigations in Reactions Involving 2 Methoxynaphthalen 1 Amine;hydrochloride and Derivatives

Reaction Mechanism Elucidation for Amine-Based Transformations

The amine functional group on the methoxynaphthalene scaffold is a versatile handle for a variety of chemical modifications. The following sections detail the mechanistic pathways for several important amine-based reactions.

Nucleophilic Addition and Condensation Reactions (e.g., Schiff Base Formation)

The reaction between an amine, such as 2-methoxynaphthalen-1-amine (B1617646), and a carbonyl compound (an aldehyde or ketone) is a classic example of nucleophilic addition followed by condensation to form an imine, commonly known as a Schiff base. researchgate.netlibretexts.org This transformation is of significant interest due to the wide range of applications for Schiff bases in coordination chemistry and as synthetic intermediates. wjpsonline.com

The mechanism proceeds in two main stages:

Nucleophilic Addition: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. researchgate.netlibretexts.org This leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. researchgate.neteijppr.com This initial step is typically reversible. eijppr.com

Dehydration: The carbinolamine intermediate is then dehydrated to form the stable imine. eijppr.com This elimination of a water molecule is the rate-determining step and is generally catalyzed by a mild acid. wjpsonline.com The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). libretexts.org Subsequent deprotonation of the nitrogen atom by a base (like a water molecule or another amine molecule) facilitates the formation of the carbon-nitrogen double bond (C=N), yielding the final Schiff base product. researchgate.netlibretexts.org

It is crucial to control the pH of the reaction medium. While acid catalysis is necessary for the dehydration step, excessively high acid concentrations can protonate the starting amine, rendering it non-nucleophilic and inhibiting the initial addition step. wjpsonline.com Therefore, these reactions are often best performed at a mildly acidic pH. wjpsonline.comyoutube.com

Table 1: Mechanistic Steps in Schiff Base Formation

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | The nitrogen atom of 2-methoxynaphthalen-1-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon. | A zwitterionic tetrahedral intermediate is formed. |

| 2 | A proton is transferred from the nitrogen to the oxygen atom. | A neutral carbinolamine (hemiaminal) intermediate is formed. |

| 3 | The hydroxyl group of the carbinolamine is protonated by an acid catalyst. | An oxonium ion is formed, making the hydroxyl a good leaving group. |

| 4 | The lone pair of electrons on the nitrogen pushes out a water molecule. | An iminium ion is formed. |

| 5 | A base removes a proton from the nitrogen atom. | The final Schiff base (imine) product is formed. |

Amide Bond Formation Mechanisms (e.g., DCC-mediated Couplings)

The formation of an amide bond by reacting a carboxylic acid with an amine like 2-methoxynaphthalen-1-amine is a cornerstone of organic synthesis. However, direct reaction is often inefficient because the basic amine will deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt. libretexts.orgchemistrysteps.com To overcome this, coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) are employed. libretexts.org

The DCC-mediated coupling mechanism involves the activation of the carboxylic acid:

Activation of Carboxylic Acid: The carboxylic acid first reacts with DCC. luxembourg-bio.com The carboxylate oxygen attacks the central carbon of the carbodiimide, and after a proton transfer, a highly reactive O-acylisourea intermediate is formed. libretexts.orgyoutube.com This intermediate effectively has a good leaving group attached to the carbonyl carbon. chemistrysteps.com

Nucleophilic Attack by Amine: 2-Methoxynaphthalen-1-amine then acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate. libretexts.orgyoutube.com

Tetrahedral Intermediate Collapse: This attack forms a tetrahedral intermediate which subsequently collapses. The leaving group, which becomes N,N'-dicyclohexylurea (DCU), is expelled, and the stable amide bond is formed. youtube.com DCU is typically insoluble in common organic solvents and can be easily removed by filtration, driving the reaction to completion. luxembourg-bio.com

To suppress potential side reactions and reduce the risk of racemization when using chiral carboxylic acids, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often included. luxembourg-bio.com

Table 2: Mechanism of DCC-Mediated Amide Coupling

| Step | Description | Key Species |

|---|---|---|

| 1 | The carboxylic acid adds to one of the C=N double bonds of the DCC molecule. | O-acylisourea intermediate |

| 2 | The amine (2-methoxynaphthalen-1-amine) performs a nucleophilic attack on the carbonyl carbon of the activated intermediate. | Tetrahedral intermediate |

| 3 | The tetrahedral intermediate collapses, forming the amide bond. | Amide product and N,N'-dicyclohexylurea (DCU) |

Guanidinium (B1211019) Salt Reactions with Aliphatic Amines

Guanidinium salts can be formed from amine precursors and are involved in various synthetic transformations. When a guanidinium-type coupling reagent, such as HATU, is used in synthesis, it can react with a primary amine like 2-methoxynaphthalen-1-amine to form a guanidinium salt intermediate. While the intended reaction is often with a carboxylic acid, highly nucleophilic amines can directly attack this coupling reagent. nih.gov

The mechanism involves the nucleophilic amine attacking the electrophilic carbon of the guanidinium moiety of the reagent. nih.gov If a guanidinium salt derived from a 2-methoxynaphthylamine derivative were to react with a separate, highly nucleophilic aliphatic amine, a similar nucleophilic substitution or addition could occur, leading to the formation of a new, more complex guanidine (B92328) structure. The reactivity would be governed by the nucleophilicity of the aliphatic amine and the steric hindrance around the reaction centers. nih.gov

Kinetics of Reactions Involving Methoxynaphthylamines

The study of reaction kinetics provides invaluable insight into how various factors influence the speed and outcome of chemical reactions. For transformations involving methoxynaphthylamines, understanding these principles is key to optimizing reaction conditions for higher yields and purity.

Influence of Reaction Conditions on Rate and Yield

Concentration of Reactants: The rate of a chemical reaction is generally proportional to the concentration of the reactants. fsu.edulibretexts.org For the formation of Schiff bases or amides, increasing the concentration of either the methoxynaphthylamine or the corresponding carbonyl/carboxylic acid partner will increase the frequency of molecular collisions, thereby increasing the reaction rate. libretexts.orgkhanacademy.org

Temperature: Increasing the reaction temperature typically increases the reaction rate. fsu.edulibretexts.org Higher temperatures provide the reactant molecules with more kinetic energy, leading to more frequent and more energetic collisions, which increases the likelihood that a collision will overcome the activation energy barrier of the reaction. libretexts.org

Solvent: The choice of solvent can significantly impact reaction rates. Solvents can influence the solubility of reactants and stabilize or destabilize transition states. For instance, in DCC-mediated couplings, the insolubility of the DCU byproduct in solvents like dichloromethane (B109758) helps to drive the reaction forward. luxembourg-bio.com

Physical State and Surface Area: For reactions involving a solid reactant (heterogeneous reactions), the rate is dependent on the available surface area. fsu.edulibretexts.org Using a powdered solid rather than a large crystal, for example, increases the surface area and can accelerate the reaction.

Table 3: General Influence of Reaction Conditions on Reaction Rate

| Condition | General Effect on Rate | Rationale |

|---|---|---|

| Increasing Reactant Concentration | Increase | Increases the frequency of collisions between reactant molecules. khanacademy.org |

| Increasing Temperature | Increase | Increases the kinetic energy and collision frequency of molecules. libretexts.org |

| Presence of a Catalyst | Increase | Provides an alternative reaction pathway with a lower activation energy. fsu.edu |

| Choice of Solvent | Varies | Can affect reactant solubility and the stability of intermediates and transition states. |

Catalytic Efficiency Studies

The efficiency of a catalyst is a critical factor in optimizing chemical reactions.

In amide bond formation, reagents like DCC are not true catalysts as they are consumed in the reaction. However, their efficiency is paramount. The choice of coupling reagent and any additives (like HOBt) can dramatically affect reaction times, yields, and the purity of the final product by minimizing side reactions. luxembourg-bio.com Studies comparing different coupling agents or catalytic systems focus on achieving high conversion rates and yields under the mildest possible conditions. ajpojournals.org The efficiency is often measured by the turnover number and frequency, which quantify how many moles of product are formed per mole of catalyst per unit of time.

Stereochemical Aspects of Reactions with Chiral Methoxynaphthylamine Derivatives

Currently, there is a lack of specific published research detailing the use of chiral derivatives of 2-Methoxynaphthalen-1-amine as chiral auxiliaries in asymmetric synthesis. Extensive searches of chemical literature and databases did not yield mechanistic investigations or detailed research findings, including data tables on stereochemical outcomes (e.g., diastereoselectivity or enantioselectivity), for reactions specifically employing chiral derivatives of this compound.

The field of asymmetric synthesis heavily relies on the use of chiral auxiliaries to control the stereochemical course of a reaction. These auxiliaries are chiral molecules that are temporarily incorporated into a substrate, direct the formation of a new stereocenter with a specific configuration, and are subsequently removed. Well-established chiral auxiliaries, such as Evans' oxazolidinones and pseudoephedrine-derived amides, have been extensively studied, and their stereodirecting influence is well-documented across a wide range of reactions, including alkylations, aldol (B89426) reactions, and conjugate additions.

While the naphthalene (B1677914) scaffold is a common feature in many chiral ligands and catalysts, particularly in the form of BINOL and its derivatives, the specific application of 2-Methoxynaphthalen-1-amine as a backbone for a recyclable chiral auxiliary does not appear to be widely reported.

For a chiral auxiliary to be effective, it must fulfill several criteria: it should be readily available in enantiopure form, easily attached to the substrate, effectively control the stereochemistry of the desired transformation—often through the formation of a rigid transition state that blocks one face of the prochiral center to the incoming reagent—and be removable under mild conditions without racemization of the product.

Although no direct examples involving chiral derivatives of 2-Methoxynaphthalen-1-amine were found, the principles of stereochemical control in asymmetric reactions are general. The stereochemical outcome of a reaction directed by a chiral auxiliary is typically rationalized by considering the steric and electronic interactions in the transition state. For instance, in the alkylation of a chiral enolate, the auxiliary will often orient the enolate in a way that one of its diastereotopic faces is sterically shielded, leading to the preferential attack of the electrophile from the less hindered face.

Future research could explore the potential of chiral derivatives of 2-Methoxynaphthalen-1-amine as novel chiral auxiliaries. Such studies would need to involve the synthesis of enantiopure derivatives of this amine, their attachment to prochiral substrates, and a systematic investigation of their performance in various asymmetric transformations. Detailed mechanistic studies, likely involving spectroscopic and computational methods, would be crucial to elucidate the transition state geometries and understand the factors governing the observed stereoselectivity. The publication of such research would be necessary to provide the specific data required for a comprehensive discussion on this topic.

Advanced Spectroscopic and Crystallographic Characterization of 2 Methoxynaphthalen 1 Amine;hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, alongside advanced 2D NMR techniques, the connectivity and spatial arrangement of atoms within 2-Methoxynaphthalen-1-amine (B1617646);hydrochloride can be unequivocally established.

The ¹H NMR spectrum of 2-Methoxynaphthalen-1-amine;hydrochloride is anticipated to exhibit a series of distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the methoxy (B1213986) group protons, and the ammonium (B1175870) protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of both the methoxy and the ammonium substituents. The methoxy group at the C2 position acts as an electron-donating group, leading to increased shielding of the neighboring protons. Conversely, the ammonium group at the C1 position is strongly electron-withdrawing, causing a significant deshielding effect on the adjacent protons.

The aromatic region of the spectrum is expected to display a complex pattern of multiplets due to spin-spin coupling between the non-equivalent protons on the naphthalene ring. The proton on C3, being adjacent to both the electron-donating methoxy group and the electron-withdrawing ammonium group, will experience competing effects. The protons on the unsubstituted benzene (B151609) ring (C5-C8) will also show characteristic splitting patterns. The three protons of the methoxy group will appear as a sharp singlet, likely in the range of 3.9-4.1 ppm. The three protons of the ammonium group (-NH₃⁺) are expected to produce a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methoxynaphthalen-1-amine;hydrochloride

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | 7.2 - 7.4 | d |

| H-4 | 7.8 - 8.0 | d |

| Aromatic H (unsubstituted ring) | 7.4 - 7.9 | m |

| -OCH₃ | 3.9 - 4.1 | s |

d = doublet, m = multiplet, s = singlet, br s = broad singlet

The ¹³C NMR spectrum provides direct insight into the carbon framework of the molecule. For 2-Methoxynaphthalen-1-amine;hydrochloride, eleven distinct signals are expected, corresponding to the ten carbons of the naphthalene ring and the one carbon of the methoxy group. The chemical shifts of the naphthalene carbons are significantly affected by the substituents. The carbon atom C2, attached to the electron-donating methoxy group, will be shielded and appear at a higher field compared to an unsubstituted naphthalene. In contrast, the carbon atom C1, bonded to the electron-withdrawing ammonium group, will be deshielded and resonate at a lower field. The quaternary carbons of the naphthalene ring will also exhibit characteristic chemical shifts. The methoxy carbon is anticipated to appear in the range of 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methoxynaphthalen-1-amine;hydrochloride

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 135 - 145 |

| C-2 | 150 - 160 |

| C-3 | 110 - 120 |

| C-4 | 125 - 135 |

| C-4a | 120 - 130 |

| C-5 | 125 - 135 |

| C-6 | 120 - 130 |

| C-7 | 120 - 130 |

| C-8 | 125 - 135 |

| C-8a | 130 - 140 |

To unambiguously assign the proton and carbon signals and to probe the conformational details of 2-Methoxynaphthalen-1-amine;hydrochloride, advanced 2D NMR experiments are invaluable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent aromatic protons, aiding in the assignment of the complex multiplets in the aromatic region of the ¹H NMR spectrum. researchgate.netfigshare.com

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates the signals of protons with their directly attached carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data. researchgate.netfigshare.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful technique for determining the spatial proximity of protons. researchgate.netnih.gov In the case of 2-Methoxynaphthalen-1-amine;hydrochloride, a NOESY experiment could reveal through-space interactions between the methoxy protons and the H-3 proton, confirming their cisoidal arrangement. Furthermore, interactions between the ammonium protons and the H-8 proton could provide insights into the rotational conformation around the C1-N bond.

Vibrational Spectroscopy

The FTIR spectrum of 2-Methoxynaphthalen-1-amine;hydrochloride is expected to show characteristic absorption bands corresponding to the various functional groups present. The presence of the ammonium group (-NH₃⁺) will be evident from broad and strong stretching vibrations in the region of 2800-3200 cm⁻¹. spectroscopyonline.comresearchgate.net The N-H bending vibrations are also expected to appear in the 1500-1600 cm⁻¹ range. spectroscopyonline.comlibretexts.org The aromatic C-H stretching vibrations will be observed as a series of weaker bands above 3000 cm⁻¹. The C-O stretching of the methoxy group will likely produce a strong absorption band in the 1250-1200 cm⁻¹ region. The spectrum will also be rich in bands corresponding to the C=C stretching vibrations of the naphthalene ring in the 1450-1600 cm⁻¹ region, as well as out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range, which are characteristic of the substitution pattern of the naphthalene core. libretexts.orgnih.gov

Table 3: Predicted FTIR Absorption Bands for 2-Methoxynaphthalen-1-amine;hydrochloride

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (-NH₃⁺) | 2800 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 | Medium |

| N-H Bend (-NH₃⁺) | 1500 - 1600 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Aryl Ether) | 1200 - 1250 | Strong |

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of 2-Methoxynaphthalen-1-amine;hydrochloride is expected to be dominated by the strong signals from the aromatic ring vibrations. ias.ac.inresearchgate.net The C=C stretching modes of the naphthalene ring, which are strong in the FTIR spectrum, should also be prominent in the Raman spectrum. The symmetric breathing mode of the naphthalene ring system typically gives rise to a very strong Raman signal. The N-H vibrations of the ammonium group are generally weaker in Raman spectra compared to FTIR. ias.ac.inondavia.com The C-H stretching vibrations of both the aromatic ring and the methoxy group will also be present.

Table 4: Predicted Raman Shifts for 2-Methoxynaphthalen-1-amine;hydrochloride

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 | Medium |

| Aromatic Ring Breathing/Stretching | 1300 - 1600 | Strong |

| C-O Stretch | 1200 - 1250 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural details of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental composition. nih.govspringernature.com Instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers are commonly used for this purpose. nih.gov For 2-Methoxynaphthalen-1-amine, HRMS analysis would confirm the molecular formula of the free base, C₁₁H₁₁NO.

In a typical analysis, the compound is ionized, often using a soft ionization technique like electrospray ionization (ESI), to produce the protonated molecular ion [M+H]⁺. The high resolving power of the instrument allows for the differentiation of this ion from other ions with the same nominal mass but different elemental formulas. springernature.com The precise mass of the [M+H]⁺ ion for 2-Methoxynaphthalen-1-amine serves as a primary confirmation of its identity.

Further structural information is obtained through tandem mass spectrometry (MS/MS) experiments, where the precursor ion is fragmented. The fragmentation pattern for ketamine analogues, for instance, often involves characteristic losses of specific functional groups, and similar principles can be applied to 2-Methoxynaphthalen-1-amine;hydrochloride. nih.gov The fragmentation of the protonated 2-Methoxynaphthalen-1-amine ion would likely involve characteristic losses, such as the loss of a methyl radical (•CH₃) from the methoxy group or the loss of ammonia (B1221849) (NH₃). These fragmentation pathways provide a structural fingerprint of the molecule.

Table 1: Theoretical HRMS Data for Protonated 2-Methoxynaphthalen-1-amine

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | [C₁₁H₁₂NO]⁺ | 174.09134 |

Note: Data is theoretical and serves as an example of expected values in an HRMS experiment.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net It is widely used for confirming the identity of a compound and assessing its purity in a sample. researchgate.netnih.gov

In an LC-MS analysis of 2-Methoxynaphthalen-1-amine;hydrochloride, the sample is first injected into an LC system. A reversed-phase column (e.g., C18) is typically used to separate the target compound from impurities. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid such as formic acid to facilitate protonation and improve peak shape. waters.com

As the compound elutes from the LC column, it enters the mass spectrometer's ion source (typically ESI). The mass spectrometer is set to monitor for the expected m/z of the protonated molecule ([C₁₁H₁₂NO+H]⁺ at m/z ≈ 174.1). The retention time from the chromatogram provides one level of identification, while the mass spectrum provides definitive confirmation of the molecular weight. The purity of the sample is assessed by integrating the area of the main peak in the chromatogram and comparing it to the areas of any impurity peaks.

Table 2: Illustrative LC-MS Parameters for Analysis

| Parameter | Condition |

| LC System | UHPLC |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over several minutes |

| Flow Rate | 0.3 mL/min |

| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |

| Ionization Mode | ESI Positive |

| Monitored Ion (m/z) | 174.1 ([M+H]⁺) |

Note: These parameters are typical and may require optimization for a specific analysis.

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction of 2-Methoxynaphthalen-1-amine;hydrochloride and Related Derivatives

Single Crystal X-ray Diffraction (SCXRD) analysis involves directing a beam of X-rays onto a single, high-quality crystal of the material. nih.gov The resulting diffraction pattern is used to calculate the electron density map of the molecule and ultimately solve its three-dimensional structure.

Table 3: Example Crystallographic Data for the Related Compound 2-Methoxynaphthalene-1-carbaldehyde nih.gov

| Parameter | Value |

| Chemical Formula | C₁₂H₁₀O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.689 |

| b (Å) | 14.155 |

| c (Å) | 7.667 |

| β (°) ** | 94.805 |

| Volume (ų) ** | 939.7 |

| Z | 4 |

Note: This data is for a related derivative and illustrates the parameters determined by SCXRD.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. nih.gov In the case of 2-Methoxynaphthalen-1-amine;hydrochloride, the primary interactions would include strong hydrogen bonds involving the ammonium group (-NH₃⁺) and the chloride counter-ion (Cl⁻). The ammonium group can act as a hydrogen bond donor, while the chloride ion and the oxygen atom of the methoxy group can act as acceptors.

Conformational Analysis in the Solid State

SCXRD provides a precise snapshot of the molecule's conformation in the solid state. rigaku.com For 2-Methoxynaphthalen-1-amine, this would involve determining the torsion angles that define the orientation of the amine and methoxy substituents relative to the naphthalene ring.

In related structures, the substituent groups are often found to be slightly twisted out of the plane of the aromatic ring system. nih.govresearchgate.net For instance, in one Schiff base derivative of a methoxynaphthalene, the two ring systems were found to be twisted by 51.40° relative to each other. nih.gov Analysis of these torsion angles is critical for understanding how the molecule's shape influences its packing in the crystal and its potential interactions with other molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 2-Methoxynaphthalen-1-amine;hydrochloride is primarily determined by the electronic structure of the naphthalene chromophore, which is modified by the presence of the electron-donating methoxy and amino groups. The formation of the hydrochloride salt, which protonates the amino group to form an ammonium salt (-NH3+), significantly alters the electronic properties and, consequently, the absorption spectrum.

Detailed Research Findings

The electronic spectrum of the naphthalene ring system typically exhibits several absorption bands corresponding to π-π* transitions. For the parent compound, 2-methoxynaphthalene (B124790), characteristic absorption maxima are observed in the regions of 220-240 nm and 280-300 nm. ijpsjournal.com The introduction of an amino group to the naphthalene ring, as in 1-naphthylamine, results in a notable bathochromic (red) shift of the absorption maxima, with a characteristic peak appearing around 313 nm. researchgate.net This shift is attributed to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom, which participate in resonance with the aromatic π-system.

In the case of 2-Methoxynaphthalen-1-amine, both the methoxy and amino groups act as auxochromes, modifying the absorption characteristics of the naphthalene core. However, in the hydrochloride form, the amino group is protonated. This protonation effectively removes the non-bonding electrons on the nitrogen from conjugation with the aromatic ring. As a result, the significant bathochromic shift associated with the free amino group is expected to be largely reversed, leading to a spectrum that more closely resembles that of the parent naphthalene chromophore, albeit with some influence from the methoxy group. This phenomenon is known as a hypsochromic (blue) shift.

The polarity of the solvent can also influence the position and fine structure of the absorption bands. youtube.com Polar solvents may interact with the molecule through hydrogen bonding, which can stabilize the ground or excited states to different extents, leading to shifts in the absorption maxima. youtube.com

The expected UV-Vis spectral data, based on the analysis of related compounds and the principles of electronic spectroscopy, are summarized in the table below. It is important to note that these are representative values and actual experimental results may vary depending on the solvent and specific measurement conditions.

| Compound | Form | Expected λmax (nm) | Electronic Transition | Notes |

|---|---|---|---|---|

| 2-Methoxynaphthalene | - | ~226, ~280-300 | π → π | Baseline spectrum of the substituted naphthalene core. ijpsjournal.com |

| 2-Methoxynaphthalen-1-amine | Free Base | > 310 | π → π | Expected bathochromic shift due to the combined effect of -NH2 and -OCH3 groups. |

| 2-Methoxynaphthalen-1-amine;hydrochloride | Hydrochloride Salt | ~290-310 | π → π* | Expected hypsochromic shift compared to the free base due to protonation of the amino group. researchgate.net |

Computational Chemistry and Theoretical Studies of 2 Methoxynaphthalen 1 Amine;hydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important method in computational quantum chemistry, offering a balance between accuracy and computational cost. For the study of 2-Methoxynaphthalen-1-amine (B1617646);hydrochloride, DFT calculations provide essential information regarding its molecular and electronic properties. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately.

The first step in the computational analysis of 2-Methoxynaphthalen-1-amine;hydrochloride involves the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable conformation. The optimization is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized structure provides key geometric parameters, including bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometric Parameters of a Naphthalene (B1677914) Derivative (Note: Data presented here is for a related naphthalene derivative, (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, as specific data for 2-Methoxynaphthalen-1-amine;hydrochloride is not available in the cited sources. researchgate.net)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-C (aromatic) | 1.37 - 1.43 |

| C-O (methoxy) | ~1.37 |

| C-N | ~1.42 |

| O-C-C (angle) | ~117 |

| C-N-H (angle) | ~109 |

This table is interactive. You can sort and filter the data.

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This analysis also provides theoretical predictions of the vibrational spectra (infrared and Raman) of the molecule. Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of chemical bonds.

The theoretical vibrational frequencies can be correlated with experimental spectroscopic data, aiding in the assignment of observed spectral bands to specific molecular motions. For naphthalene derivatives, characteristic vibrational modes include C-H stretching of the aromatic rings, C-O stretching of the methoxy (B1213986) group, and N-H stretching and bending of the amine group. The presence of the hydrochloride will shift the N-H vibrational frequencies significantly due to the formation of the ammonium (B1175870) ion.

Table 2: Theoretical Vibrational Frequencies for Naphthalene Derivatives (Note: This table presents general ranges for vibrational frequencies of related naphthalene derivatives. nih.gov)

| Vibrational Mode | Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| N-H Stretch (amine salt) | 2400 - 2800 |

| C=C Aromatic Stretch | 1450 - 1600 |

| C-O Stretch (methoxy) | 1000 - 1300 |

| N-H Bend (amine salt) | 1500 - 1600 |

This table is interactive. You can sort and filter the data.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining the chemical reactivity and stability of a molecule. A small HOMO-LUMO gap indicates that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large HOMO-LUMO gap suggests higher stability and lower chemical reactivity. For 2-Methoxynaphthalen-1-amine;hydrochloride, the distribution of the HOMO and LUMO across the molecule can reveal the most likely sites for electrophilic and nucleophilic attack.

Table 3: Frontier Molecular Orbital Energies and Related Parameters (Note: The values presented are hypothetical and for illustrative purposes, as specific data for 2-Methoxynaphthalen-1-amine;hydrochloride is not available in the cited sources.)

| Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Energy Gap (ΔE) | 4.6 |

This table is interactive. You can sort and filter the data.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Red colors typically represent regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue colors indicate regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow colors represent regions of intermediate or near-zero potential.

For 2-Methoxynaphthalen-1-amine;hydrochloride, the MEP map would be expected to show a positive potential around the ammonium group (NH3+) and the hydrogen atoms of the aromatic ring. The oxygen atom of the methoxy group and the π-electron cloud of the naphthalene ring would likely be regions of negative potential. The MEP map is a valuable tool for predicting the sites of intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic reactions.

Quantum Chemical Descriptors and Reactivity Indices

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. These descriptors provide a more quantitative understanding of chemical behavior than FMO analysis alone. Some of the key reactivity indices include:

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron configuration. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons from a molecule. It is calculated as μ = -χ.

Global Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Global Softness (S): The reciprocal of chemical hardness, indicating the polarizability of a molecule. It is calculated as S = 1 / (2η).

These descriptors provide a framework for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

Table 4: Calculated Quantum Chemical Descriptors (Note: The values presented are hypothetical and for illustrative purposes, as specific data for 2-Methoxynaphthalen-1-amine;hydrochloride is not available in the cited sources.)

| Descriptor | Value |

| Electronegativity (χ) (eV) | 3.5 |

| Chemical Hardness (η) (eV) | 2.3 |

| Chemical Potential (μ) (eV) | -3.5 |

| Global Electrophilicity Index (ω) | 2.66 |

| Global Softness (S) (eV⁻¹) | 0.22 |

This table is interactive. You can sort and filter the data.

Mechanistic Insights from Computational Modeling

Computational modeling can provide valuable insights into the mechanisms of chemical reactions involving 2-Methoxynaphthalen-1-amine;hydrochloride. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and reaction pathways. This information is crucial for understanding how a reaction proceeds and for predicting its rate and outcome.

For example, computational studies could be used to investigate the mechanism of electrophilic substitution on the naphthalene ring of 2-Methoxynaphthalen-1-amine;hydrochloride. By calculating the activation energies for substitution at different positions on the ring, it would be possible to predict the regioselectivity of the reaction. Similarly, the role of the methoxy and ammonium groups in directing the substitution pattern could be elucidated. Computational modeling can also be used to study the interactions of the molecule with other chemical species, such as solvents or biological macromolecules, providing insights into its behavior in different environments.

Chemical Applications and Derivatization Strategies of 2 Methoxynaphthalen 1 Amine;hydrochloride in Advanced Organic Synthesis

Role as a Key Synthetic Building Block

The inherent reactivity of the amino group and the specific electronic properties conferred by the methoxynaphthalene scaffold make 2-Methoxynaphthalen-1-amine (B1617646);hydrochloride a valuable precursor in the synthesis of a variety of important organic compounds.

Precursor in the Synthesis of Complex Organic Molecules

The utility of 2-Methoxynaphthalen-1-amine;hydrochloride extends to the synthesis of several classes of complex organic molecules, including fluorescent dyes and biologically active compounds.

Rhodamine Derivatives: The amine functionality of 2-Methoxynaphthalen-1-amine provides a reactive site for incorporation into the xanthene core of rhodamine dyes. These dyes are renowned for their high fluorescence quantum yields and photostability, making them crucial in applications such as fluorescence microscopy and as laser dyes. The synthesis often involves the condensation of the amine with a suitable phthalic anhydride (B1165640) derivative, leading to rhodamine structures with tailored spectroscopic properties influenced by the methoxynaphthalene moiety.

Pyrimidine (B1678525) Derivatives: In the synthesis of pyrimidine derivatives, which are core structures in many pharmaceuticals, 2-Methoxynaphthalen-1-amine can act as the nitrogen-containing component. The formation of the pyrimidine ring can be achieved through condensation reactions with 1,3-dicarbonyl compounds or their equivalents. The resulting pyrimidine derivatives bearing the bulky and electron-rich methoxynaphthalene substituent are of interest for their potential biological activities.

Chalcones: Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and exhibit a wide range of biological activities. While the direct synthesis of chalcones from 2-Methoxynaphthalen-1-amine is not the standard route, derivatives of this amine can be utilized. For instance, after conversion of the amine to an acetophenone (B1666503) derivative, it can undergo a Claisen-Schmidt condensation with an appropriate aromatic aldehyde to yield chalcones incorporating the 2-methoxynaphthalene (B124790) scaffold.

Below is a table summarizing the role of 2-Methoxynaphthalen-1-amine;hydrochloride as a precursor:

| Target Molecule Class | Synthetic Strategy | Key Reaction of 2-Methoxynaphthalen-1-amine |

| Rhodamine Derivatives | Condensation with phthalic anhydride derivatives | Nucleophilic attack of the amine on the anhydride |

| Pyrimidine Derivatives | Condensation with 1,3-dicarbonyl compounds | Formation of an enamine or imine intermediate |

| Chalcones | Claisen-Schmidt condensation (of a derivative) | Serves as a scaffold after functional group transformation |

Intermediate in the Formation of Heterocyclic Compounds

The primary amine group of 2-Methoxynaphthalen-1-amine is a key functional handle for the construction of various nitrogen-containing heterocyclic compounds.

Quinolines: The synthesis of quinolines, a class of heterocyclic compounds with significant applications in medicinal chemistry, can be achieved using precursors derived from 2-Methoxynaphthalen-1-amine. Classic quinoline (B57606) syntheses, such as the Skraup or Doebner-von Miller reactions, involve the reaction of an aniline (B41778) derivative with glycerol (B35011) or α,β-unsaturated carbonyl compounds under acidic conditions. 2-Methoxynaphthalen-1-amine can serve as the aniline component in these reactions, leading to the formation of benzo[f]quinoline (B1222042) derivatives.

Benzimidazoles: Benzimidazoles are another important class of heterocyclic compounds with a wide range of biological activities. Their synthesis often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. While 2-Methoxynaphthalen-1-amine is not a direct precursor, its derivatives containing an adjacent amino group on the naphthalene (B1677914) ring can undergo cyclization to form naphtho[1,2-d]imidazole structures.

Piperidines: Piperidine rings are common structural motifs in many natural products and pharmaceuticals. The synthesis of substituted piperidines can be accomplished through various strategies, including the cyclization of amino-aldehydes or reductive amination of dicarbonyl compounds. 2-Methoxynaphthalen-1-amine can be incorporated into these synthetic pathways, for example, by serving as the nitrogen source in the formation of an enamine that subsequently undergoes cyclization.

The following table outlines the role of 2-Methoxynaphthalen-1-amine;hydrochloride as an intermediate in heterocyclic synthesis:

| Heterocyclic Compound | Synthetic Method | Role of 2-Methoxynaphthalen-1-amine |

| Quinolines | Skraup, Doebner-von Miller | Aniline component for cyclization |

| Benzimidazoles | Condensation and cyclization (of a derivative) | Precursor to a diamino-naphthalene derivative |

| Piperidines | Cyclization of functionalized amines | Nitrogen source for ring formation |

Derivatization for Enhanced Analytical Detection and Characterization

In analytical chemistry, derivatization is a crucial technique to modify an analyte to improve its chromatographic behavior and detection sensitivity. The primary amine group of 2-Methoxynaphthalen-1-amine makes it a suitable candidate for various derivatization reactions.

Application in Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization

For GC-MS analysis, analytes must be volatile and thermally stable. Primary amines like 2-Methoxynaphthalen-1-amine can exhibit poor peak shapes and thermal degradation. Derivatization addresses these issues by converting the polar amine group into a less polar, more stable functional group. iu.edu Common derivatization strategies include silylation and acylation.

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the amine to replace the active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups. This increases the volatility and thermal stability of the compound, leading to improved chromatographic resolution and mass spectral analysis. thermofisher.com

Acylation: Acylating agents like trifluoroacetic anhydride (TFAA) react with the amine to form a stable amide derivative. The introduction of fluorine atoms can also enhance detection by electron capture detection (ECD) if used. thermofisher.com

Application in High-Performance Liquid Chromatography (HPLC) Derivatization

In HPLC, derivatization is often employed to introduce a chromophore or fluorophore into the analyte molecule, thereby enhancing its detectability by UV-Vis or fluorescence detectors. This is particularly useful for compounds that lack a strong native chromophore. wjpsonline.com

Pre-column derivatization of 2-Methoxynaphthalen-1-amine with reagents such as dansyl chloride or o-phthalaldehyde (B127526) (OPA) can significantly improve detection limits. wjpsonline.com The naphthalene moiety itself provides some UV absorbance, but derivatization can shift the absorption to a more favorable wavelength or introduce fluorescence for highly sensitive detection.

Formation of Schiff Bases for Analytical or Material Science Applications

The reaction of the primary amine group of 2-Methoxynaphthalen-1-amine with an aldehyde or ketone results in the formation of a Schiff base, which contains a C=N double bond (imine). iucr.org This reaction is a versatile method for creating new compounds with diverse applications.

Analytical Applications: The formation of a Schiff base can be used as a derivatization reaction for the analysis of either the amine or the carbonyl compound. If the carbonyl compound contains a chromophore or fluorophore, the resulting Schiff base can be easily detected.

Material Science Applications: Schiff bases derived from 2-Methoxynaphthalen-1-amine have potential applications in material science. The extended π-system of the naphthalene ring, combined with the imine linkage, can give rise to interesting optical and electronic properties. These compounds can be investigated for their use in organic light-emitting diodes (OLEDs), nonlinear optical materials, and as ligands for the formation of metal complexes with catalytic or magnetic properties. For instance, Schiff bases derived from related naphthaldehyde compounds have been studied for their potential as corrosion inhibitors. bohrium.com

This table summarizes the derivatization applications of 2-Methoxynaphthalen-1-amine;hydrochloride:

| Analytical Technique | Derivatization Strategy | Purpose |

| GC-MS | Silylation, Acylation | Increase volatility and thermal stability, improve peak shape. thermofisher.com |

| HPLC | Reaction with chromophoric/fluorophoric reagents | Enhance UV-Vis or fluorescence detection. wjpsonline.com |

| Analytical/Material Science | Schiff Base Formation | Introduce detectable tags; create materials with novel optical/electronic properties. iucr.orgbohrium.com |

Development of Novel Organic Materials and Sensors

The inherent photophysical properties of the naphthalene ring system make 2-Methoxynaphthalen-1-amine a valuable precursor for organic materials, particularly in the field of optical sensors.

The naphthalene moiety is a well-known fluorophore, and derivatives of naphthalen-1-amine are frequently employed in the design of fluorescent probes. The synthesis of such sensors typically involves the derivatization of the amino group to introduce a receptor unit capable of binding to a specific analyte (e.g., metal ions, anions, or biomolecules). Upon binding, a change in the fluorescent properties of the naphthalene core, such as emission intensity or wavelength, can be observed.

While specific fluorescent sensors derived directly from 2-Methoxynaphthalen-1-amine are not extensively documented in publicly available research, the general synthetic approach would involve N-alkylation or N-acylation to append a chelating group. For instance, reaction with a suitable aldehyde followed by reduction could yield a secondary amine linked to a recognition site. The methoxy (B1213986) group at the 2-position can modulate the electronic properties and thus the fluorescence of the naphthalene system. Structurally related compounds like 2,2'-Diamino-1,1'-binaphthalene (BINAM) are used in probes that can recognize analytes like L-lysine, often with enhanced effects in the presence of metal ions such as Zn(II). nih.gov

Table 1: Potential Design Strategy for a Fluorescent Sensor

| Component | Role in Sensor | Example Modification of 2-Methoxynaphthalen-1-amine |

|---|---|---|

| Fluorophore | Emits light upon excitation | 2-Methoxynaphthalene core |

| Receptor | Binds to the target analyte | Aza-crown ether or Schiff base appended to the amine |

| Signaling | Change in fluorescence upon binding | Analyte binding alters the photoinduced electron transfer (PET) process |

Charge-transfer (CT) complexes are formed by the association of an electron donor and an electron acceptor. rsc.org Aromatic amines are effective electron donors due to the lone pair of electrons on the nitrogen atom. The extended π-system of the naphthalene ring in 2-Methoxynaphthalen-1-amine, enhanced by the electron-donating methoxy and amino groups, makes it a suitable candidate for acting as an electron donor in CT complexes. acs.org

These complexes can be formed by mixing the amine with strong π-acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or tetracyanoethylene (B109619) (TCNE). cam.ac.uk The interaction typically results in the appearance of a new, broad absorption band in the visible region of the electronic spectrum, which is characteristic of the CT transition. cam.ac.uk Although specific studies detailing CT complexes with 2-Methoxynaphthalen-1-amine are sparse, the general principle involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the methoxynaphthalene donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. cam.ac.uk Such complexes are of interest for their unique optical and electronic properties, which can be applied in organic electronics and sensor technology. chemrxiv.org

Corrosion Inhibition Studies via Chemical Modification

Amine derivatives are widely recognized for their efficacy as corrosion inhibitors for metals, particularly steel in acidic environments. science.gov They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. arkema.com The effectiveness of these inhibitors is often linked to the presence of heteroatoms (like nitrogen and oxygen) and π-electrons from aromatic rings, which facilitate strong adsorption.

Derivatives of 2-Methoxynaphthalen-1-amine are promising candidates for corrosion inhibitors due to the presence of the nitrogen atom, the oxygen atom of the methoxy group, and the extensive π-system of the naphthalene rings. Chemical modification, such as conversion into Schiff bases (imines) or amides, can enhance their performance by increasing the electron density and surface area for adsorption. While specific studies on 2-Methoxynaphthalen-1-amine derivatives are not prominent, research on analogous structures demonstrates the viability of this application. google.comnouryon.com

Table 2: Features of 2-Methoxynaphthalen-1-amine Derivatives for Corrosion Inhibition

| Structural Feature | Role in Corrosion Inhibition |

|---|---|

| Aromatic Naphthalene Rings | Provide a large surface coverage and π-electrons for adsorption on the metal surface. |

| Nitrogen and Oxygen Atoms | Act as centers for chemisorption by donating lone-pair electrons to the vacant d-orbitals of iron. |

| Hydrophobic Moiety | The bulky naphthalene structure helps in repelling water from the metal surface. |

Design of Chemical Scaffolds for Drug Discovery (Focus on Chemical Structure and Synthesis)

The rigid and planar structure of the naphthalene ring system is a common scaffold in medicinal chemistry. 2-Methoxynaphthalen-1-amine provides a key starting point for synthesizing diverse derivatives for drug discovery.

The urea (B33335) functional group is a critical component in many modern pharmaceuticals, valued for its ability to act as a rigid hydrogen bond donor and acceptor, thereby facilitating strong interactions with biological targets. mdpi.com Unsymmetrical ureas can be readily synthesized from primary amines like 2-Methoxynaphthalen-1-amine.

A common synthetic route involves the reaction of the amine with an isocyanate. Alternatively, safer, and more versatile methods avoid the direct use of isocyanates. One such method is the reaction of the amine with a carbamate (B1207046) precursor, such as a phenyl carbamate, in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). google.com Another approach involves the Lossen rearrangement of hydroxamic acids in the presence of an amine. organic-chemistry.org These methods allow for the creation of a diverse library of N-(2-methoxynaphthalen-1-yl)urea derivatives for screening in drug discovery programs.

Scheme 1: General Synthesis of a Urea Derivative

A general synthetic pathway where 2-Methoxynaphthalen-1-amine reacts with an isocyanate to yield a substituted urea derivative.

Naproxen (B1676952), or (+)-(S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, is a widely used non-steroidal anti-inflammatory drug (NSAID). mdpi.com It is important to note that 2-Methoxynaphthalen-1-amine and the naproxen core are structural isomers. The former is a 1-amino-2-methoxynaphthalene, while the latter is a 2-propanoic acid-6-methoxynaphthalene. Therefore, 2-Methoxynaphthalen-1-amine is not a direct synthetic precursor for naproxen itself.

However, the 2-methoxynaphthalen-1-amine scaffold can be used to design novel chemical entities that are structurally related to naproxen derivatives, potentially as bioisosteres or analogues. For instance, many naproxen derivatives are synthesized by converting its carboxylic acid group into an amide by reacting it with various amines. mdpi.comscinews.uz A hypothetical design strategy could involve creating a hybrid molecule that incorporates the 1-amino-2-methoxynaphthalene moiety into a structure with features similar to known NSAIDs. For example, synthesizing an amide by coupling a propanoic acid side chain to the amino group of 2-Methoxynaphthalen-1-amine would create an isomeric analogue of naproxen amides. Such strategies are central to scaffold hopping and the exploration of new chemical space in drug discovery.

Table 3: Comparison of Core Structures

| Compound | IUPAC Name | Key Functional Groups |

|---|---|---|

| Subject Compound | 2-Methoxynaphthalen-1-amine | 1-amino, 2-methoxy |

| Naproxen | 2-(6-Methoxynaphthalen-2-yl)propanoic acid | 2-propanoic acid, 6-methoxy |

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of research on 2-Methoxynaphthalen-1-amine (B1617646);hydrochloride is sparse, with significantly more information available for its free base form, 2-Methoxynaphthalen-1-amine, and its synthetic precursor, 2-methoxynaphthalene (B124790). The available literature primarily touches upon the synthesis of related methoxynaphthalene derivatives and the general reactivity of aromatic amines.

The synthesis of 2-methoxynaphthalene is well-documented, typically proceeding via the methylation of 2-naphthol. youtube.com The subsequent introduction of an amine group at the 1-position to yield 2-Methoxynaphthalen-1-amine is a logical synthetic step, likely achievable through nitration followed by reduction, although specific high-yield procedures for this compound are not extensively detailed in the reviewed literature. The formation of the hydrochloride salt is a standard acid-base reaction.

Spectroscopic and crystallographic data for 2-Methoxynaphthalen-1-amine;hydrochloride are not readily found. However, predicted mass spectrometry data for the free base is available. uni.lu The chemical reactivity of the compound can be inferred from the general behavior of primary aromatic amines, which includes N-alkylation, acylation, and the formation of Schiff bases. mnstate.edu These reactions highlight its potential as a versatile synthetic intermediate.

Applications of 2-Methoxynaphthalen-1-amine and its derivatives are primarily in the realm of synthetic organic chemistry, where they serve as building blocks for more complex molecules, including those with potential pharmaceutical applications. mdpi.com However, specific industrial or widespread applications of 2-Methoxynaphthalen-1-amine;hydrochloride are not prominently documented.

Mechanistic and computational studies specifically targeting 2-Methoxynaphthalen-1-amine;hydrochloride are also lacking. Research in these areas for structurally related compounds suggests that the electronic properties of the methoxy (B1213986) and amino groups on the naphthalene (B1677914) ring system play a crucial role in directing its reactivity. researchgate.net

Identification of Research Gaps and Challenges

The most significant research gap is the lack of specific experimental data for 2-Methoxynaphthalen-1-amine;hydrochloride. This includes a detailed, optimized synthesis protocol, comprehensive spectroscopic characterization (NMR, IR, etc.), and single-crystal X-ray diffraction data. The absence of this fundamental information hinders a deeper understanding of its chemical and physical properties.

Another challenge is the limited information on the specific applications of this compound. While its potential as a synthetic intermediate is clear, a more thorough exploration of the types of target molecules that can be efficiently synthesized from it is needed. Furthermore, there is a dearth of studies on its biological activity, which could be a promising area for future investigation given the prevalence of naphthalenamine cores in bioactive molecules.

The lack of mechanistic studies for reactions involving 2-Methoxynaphthalen-1-amine is also a notable gap. Understanding the pathways of its reactions would enable better control over product selectivity and yield. Similarly, computational studies could provide valuable insights into its electronic structure and reactivity, but such studies are currently absent from the literature.

Prospective Avenues for Synthetic Innovation and Mechanistic Studies